molecular formula C11H12BrN3O2 B567122 tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate CAS No. 1234616-46-6

tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate

Cat. No.: B567122
CAS No.: 1234616-46-6
M. Wt: 298.14
InChI Key: UXDVHLTUWUHLQE-UHFFFAOYSA-N
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Description

tert-Butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate: is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with a tert-butyl ester and a bromine substituent. It is commonly used in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or amines are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions

Major Products:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking downstream signaling pathways involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential anticancer agent .

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

tert-butyl 3-bromopyrazolo[3,4-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3O2/c1-11(2,3)17-10(16)15-9-7(8(12)14-15)5-4-6-13-9/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDVHLTUWUHLQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=CC=N2)C(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40726257
Record name tert-Butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40726257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234616-46-6
Record name tert-Butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40726257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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